molecular formula C18H27N3O2 B269092 N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide

货号 B269092
分子量: 317.4 g/mol
InChI 键: YZCRCOQHXXPLAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3-methylbutanamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. It has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In

作用机制

CX-4945 exerts its pharmacological effects by inhibiting the activity of CK2. CK2 is a protein kinase that regulates various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many cancers and has been implicated in the pathogenesis of various diseases.
By inhibiting the activity of CK2, CX-4945 disrupts the cellular processes that are regulated by CK2. This leads to the induction of cell death in cancer cells, the reduction of amyloid beta accumulation in Alzheimer's disease, and the inhibition of viral replication in various viral infections.
Biochemical and Physiological Effects
CX-4945 has been shown to have various biochemical and physiological effects. In cancer cells, CX-4945 induces cell death by inhibiting the activity of CK2, which regulates various cellular processes that are essential for cancer cell survival. In animal models of Alzheimer's disease, CX-4945 reduces the accumulation of amyloid beta, a protein that is implicated in the pathogenesis of Alzheimer's disease.
In viral infections, CX-4945 inhibits the replication of various viruses by targeting CK2, which plays a role in the replication of these viruses. CX-4945 has also been shown to have anti-inflammatory properties by inhibiting the activity of CK2, which regulates various inflammatory pathways.

实验室实验的优点和局限性

CX-4945 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have pharmacological effects in various diseases.
However, CX-4945 also has several limitations for lab experiments. It has low solubility in water, which can limit its use in in vitro assays. It also has poor bioavailability, which can limit its use in in vivo studies.

未来方向

There are several future directions for the study of CX-4945. One direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. Another direction is to develop more potent and selective inhibitors of CK2 that can overcome the limitations of CX-4945.
Furthermore, the development of CX-4945 analogs with improved solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, the use of CX-4945 in combination with other drugs or therapies could enhance its efficacy and reduce its limitations.

合成方法

CX-4945 can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis of CX-4945 involves the reaction of 4-aminobenzonitrile with cyclohexyl isocyanate to form N-(cyclohexylcarbamoyl)-4-aminobenzonitrile. This intermediate is then reacted with 3-methylbutyryl chloride to form CX-4945.

科学研究应用

CX-4945 has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the activity of CK2, a protein kinase that is overexpressed in many cancers. CX-4945 has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
In addition to cancer, CX-4945 has also been studied for its potential therapeutic applications in neurodegenerative disorders. CK2 has been implicated in the pathogenesis of Alzheimer's disease, and CX-4945 has been shown to reduce the accumulation of amyloid beta in animal models of Alzheimer's disease.
CX-4945 has also been studied for its potential antiviral activity. CK2 has been shown to play a role in the replication of various viruses, including HIV, hepatitis C virus, and dengue virus. CX-4945 has been shown to inhibit the replication of these viruses in vitro.

属性

分子式

C18H27N3O2

分子量

317.4 g/mol

IUPAC 名称

N-[4-(cyclohexylcarbamoylamino)phenyl]-3-methylbutanamide

InChI

InChI=1S/C18H27N3O2/c1-13(2)12-17(22)19-15-8-10-16(11-9-15)21-18(23)20-14-6-4-3-5-7-14/h8-11,13-14H,3-7,12H2,1-2H3,(H,19,22)(H2,20,21,23)

InChI 键

YZCRCOQHXXPLAX-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

规范 SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CCCCC2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。